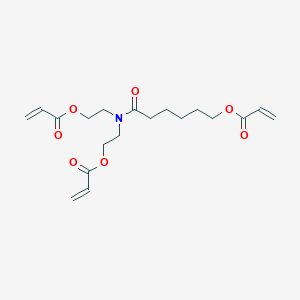
Imidazoline, heptadecyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazoline, heptadecyl-, hydrochloride is a cationic surfactant belonging to the class of imidazoline compounds. These compounds are characterized by the presence of an imidazoline ring, a hydrocarbon tail, and a pendant group. This compound is widely used in various industrial applications due to its excellent surface-active properties, including detergency, emulsification, and corrosion inhibition .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of imidazoline, heptadecyl-, hydrochloride typically involves the reaction of heptadecanoic acid with ethylenediamine under dehydrating conditions to form the imidazoline ring. The reaction is carried out under vacuum to remove water and drive the reaction to completion. The resulting imidazoline is then reacted with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and efficient separation techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the production of the desired imidazoline compound .
Análisis De Reacciones Químicas
Types of Reactions
Imidazoline, heptadecyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The imidazoline ring can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can convert imidazoline to dihydroimidazoline.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Imidazole derivatives.
Reduction: Dihydroimidazoline.
Substitution: Various substituted imidazoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Imidazoline, heptadecyl-, hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a corrosion inhibitor in metal protection.
Biology: Investigated for its antimicrobial properties and its role in cell membrane interactions.
Medicine: Explored for its potential use in drug delivery systems and as a component in topical formulations.
Industry: Widely used in the formulation of detergents, fabric softeners, and emulsifiers.
Mecanismo De Acción
The mechanism of action of imidazoline, heptadecyl-, hydrochloride involves its interaction with cell membranes and proteins. The cationic nature of the compound allows it to bind to negatively charged surfaces, disrupting membrane integrity and leading to cell lysis. In corrosion inhibition, the compound forms a protective film on metal surfaces, preventing oxidation and degradation .
Comparación Con Compuestos Similares
Similar Compounds
Hydroxyethyl imidazoline: Used as a rheology modifier and adhesion promoter.
Quaternary ammonium compounds: Widely used as disinfectants and fabric softeners.
Fatty amine salts: Used in similar applications as imidazoline compounds.
Uniqueness
Imidazoline, heptadecyl-, hydrochloride stands out due to its long hydrocarbon tail, which enhances its surface-active properties. This makes it particularly effective in applications requiring strong detergency and emulsification. Additionally, its ability to form stable films on metal surfaces makes it a superior corrosion inhibitor compared to other similar compounds .
Propiedades
Número CAS |
63907-15-3 |
|---|---|
Fórmula molecular |
C20H41ClN2 |
Peso molecular |
345.0 g/mol |
Nombre IUPAC |
2-heptadecyl-4,5-dihydro-1H-imidazol-1-ium;chloride |
InChI |
InChI=1S/C20H40N2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-21-18-19-22-20;/h2-19H2,1H3,(H,21,22);1H |
Clave InChI |
IXSXQWMXSQIKON-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC1=NCC[NH2+]1.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-[2-Chloro-3-[2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole](/img/structure/B13772826.png)



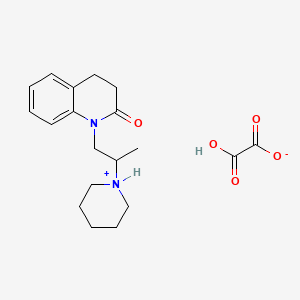
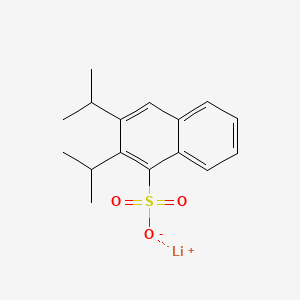
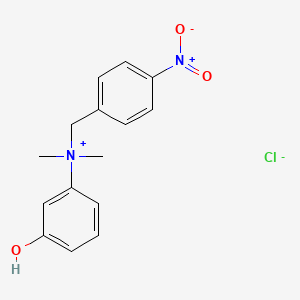
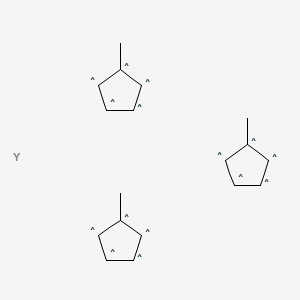


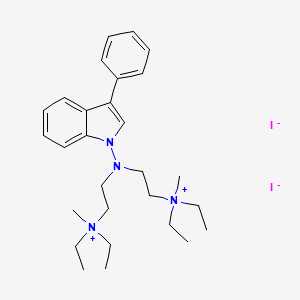
![ethyl N-[4,7-dimethoxy-6-(2-piperidin-1-ium-1-ylethoxy)-1-benzofuran-5-yl]carbamate;chloride](/img/structure/B13772907.png)
![Chromate(3-), [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulfonato(3-)][3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-7-nitro-1-naphthalenesulfonato(3-)]-, sodium](/img/structure/B13772908.png)
